molecular formula C11H14ClNO2 B2906059 5-Chloro-2-(oxolan-3-ylmethoxy)aniline CAS No. 1249299-13-5

5-Chloro-2-(oxolan-3-ylmethoxy)aniline

Cat. No.: B2906059
CAS No.: 1249299-13-5
M. Wt: 227.69
InChI Key: WLUQKEUGNJBYRE-UHFFFAOYSA-N
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Description

5-Chloro-2-(oxolan-3-ylmethoxy)aniline is an organic compound with the molecular formula C11H14ClNO2 It is a derivative of aniline, where the aniline ring is substituted with a chloro group at the 5-position and an oxolan-3-ylmethoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(oxolan-3-ylmethoxy)aniline typically involves the reaction of 5-chloro-2-methoxyaniline with oxirane (ethylene oxide) under basic conditions. The reaction proceeds through nucleophilic substitution, where the methoxy group is replaced by the oxolan-3-ylmethoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(oxolan-3-ylmethoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

5-Chloro-2-(oxolan-3-ylmethoxy)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(oxolan-3-ylmethoxy)aniline involves its interaction with specific molecular targets. The chloro and oxolan-3-ylmethoxy groups can influence the compound’s binding affinity and specificity towards enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methoxyaniline: Similar structure but with a methoxy group instead of an oxolan-3-ylmethoxy group.

    5-Chloro-2-methylphenol: Contains a chloro and methyl group on the phenol ring.

    5-Chloro-2-methylaniline: Similar structure with a methyl group instead of an oxolan-3-ylmethoxy group.

Uniqueness

5-Chloro-2-(oxolan-3-ylmethoxy)aniline is unique due to the presence of the oxolan-3-ylmethoxy group, which can impart different chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are desired.

Biological Activity

5-Chloro-2-(oxolan-3-ylmethoxy)aniline is an organic compound notable for its unique structural features, including a chloro-substituted aniline moiety and an oxetane ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are influenced by its chemical structure.

The molecular formula of this compound is C10H12ClNC_{10}H_{12}ClN with a molecular weight of approximately 199.63 g/mol. The presence of the oxetane ring enhances the pharmacokinetic properties of this compound, making it a candidate for further investigation in drug development.

PropertyValue
Molecular FormulaC10H12ClNC_{10}H_{12}ClN
Molecular Weight199.63 g/mol
StructureChloro-substituted aniline with an oxetane ring

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The oxetane ring can undergo ring-opening reactions that may lead to the formation of reactive intermediates, which can engage with enzymes or receptors, influencing biochemical pathways. This interaction may result in various pharmacological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related derivatives have shown varying degrees of activity against bacterial strains such as Escherichia coli and Bacillus subtilis. The minimal inhibitory concentrations (MICs) for these compounds provide insights into their effectiveness.

CompoundMIC (µg/mL)Activity Type
5-Chloro-2-(oxolan-3-yloxy)aniline32Antimicrobial
Related Compound A64Antimicrobial
Related Compound B>128No activity

Anticancer Properties

In addition to antimicrobial effects, 5-Chloro-2-(oxolan-3-yloxy)aniline has been investigated for its potential anticancer properties. A study evaluating the cytotoxicity of various aniline derivatives found that certain structural modifications could enhance selectivity towards cancer cells while minimizing toxicity to normal cells.

Case Studies

  • Case Study on Antimicrobial Efficacy : A series of experiments were conducted to evaluate the antimicrobial efficacy of 5-Chloro-2-(oxolan-3-yloxy)aniline against common pathogens. Results indicated that the compound exhibited significant inhibition against E. coli with an MIC of 32 µg/mL, suggesting potential as a lead compound for antibiotic development.
  • Case Study on Anticancer Activity : In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines. The results demonstrated that modifications in the oxetane structure could lead to enhanced selectivity towards cancerous cells while reducing adverse effects on healthy cells.

Conclusion and Future Directions

The biological activity of 5-Chloro-2-(oxolan-3-yloxy)aniline highlights its potential as a valuable compound in medicinal chemistry. Its unique structural features contribute to its reactivity and interaction with biological targets, making it a candidate for further research and development in therapeutic applications. Future studies should focus on elucidating the specific mechanisms underlying its biological effects and optimizing its structure for enhanced efficacy and safety profiles.

Properties

IUPAC Name

5-chloro-2-(oxolan-3-ylmethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c12-9-1-2-11(10(13)5-9)15-7-8-3-4-14-6-8/h1-2,5,8H,3-4,6-7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUQKEUGNJBYRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1COC2=C(C=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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